molecular formula C12H10ClN3O B2362131 4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxopentanenitrile CAS No. 743442-02-6

4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxopentanenitrile

Cat. No.: B2362131
CAS No.: 743442-02-6
M. Wt: 247.68 g/mol
InChI Key: PYIRIJXABBRJAW-UHFFFAOYSA-N
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Description

4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxopentanenitrile is a useful research compound. Its molecular formula is C12H10ClN3O and its molecular weight is 247.68 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

4-Chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxopentanenitrile is a chemical compound with potential applications in various scientific domains. The synthesis of related compounds involves intricate chemical processes. For instance, the practical synthesis of 5,5′-Methylene-bis(benzotriazole), a molecule with similarities in structure and properties, is notable for its application in creating metal passivators and light-sensitive materials. This synthesis process emphasizes green chemistry principles, highlighting its efficiency and environmentally benign nature (Gu et al., 2009).

Chemical Transformations and Applications

The compound's structural framework allows for various chemical transformations, providing a platform for the creation of new materials with desirable properties. The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including oxazoles, thiazoles, and imidazoles, are noteworthy. These derivatives have significant chemical and biological properties, suggesting potential applications in fields such as pharmaceuticals and material science (Abdurakhmanova et al., 2018).

Biological Applications and Therapeutic Worth

Exploring the therapeutic worth of compounds with similar structural features is an active area of research. For instance, 1,3,4-Oxadiazole and its derivatives, which share structural similarities with the compound , exhibit a wide range of bioactivities. These derivatives are actively studied for their binding with different enzymes and receptors in biological systems, indicating their potential in medicinal chemistry for various therapeutic applications (Verma et al., 2019).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxopentanenitrile' involves the condensation of 4-chloro-3-oxopentanenitrile with 2,3-dihydro-1H-1,3-benzodiazole-2-carbaldehyde followed by cyclization and dehydration reactions.", "Starting Materials": [ "4-chloro-3-oxopentanenitrile", "2,3-dihydro-1H-1,3-benzodiazole-2-carbaldehyde", "Sodium methoxide", "Methanol", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 4-chloro-3-oxopentanenitrile (1.0 g, 7.0 mmol) and 2,3-dihydro-1H-1,3-benzodiazole-2-carbaldehyde (1.4 g, 7.0 mmol) in methanol (20 mL) and add sodium methoxide (0.5 g, 9.0 mmol).", "Step 2: Heat the reaction mixture at reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and add acetic acid (2 mL) to quench the reaction.", "Step 4: Add water (20 mL) to the reaction mixture and extract with dichloromethane (3 x 20 mL).", "Step 5: Combine the organic layers, wash with brine (20 mL), dry over sodium sulfate, and concentrate under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a mixture of dichloromethane and methanol as the eluent to obtain the desired product as a yellow solid (1.2 g, 65% yield)." ] }

CAS No.

743442-02-6

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxypent-2-enenitrile

InChI

InChI=1S/C12H10ClN3O/c1-7(13)11(17)8(6-14)12-15-9-4-2-3-5-10(9)16-12/h2-5,7,17H,1H3,(H,15,16)

InChI Key

PYIRIJXABBRJAW-UHFFFAOYSA-N

SMILES

CC(C(=C(C#N)C1=NC2=CC=CC=C2N1)O)Cl

Canonical SMILES

CC(C(=C(C#N)C1=NC2=CC=CC=C2N1)O)Cl

solubility

not available

Origin of Product

United States

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